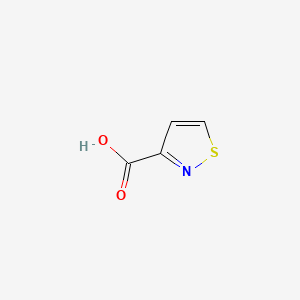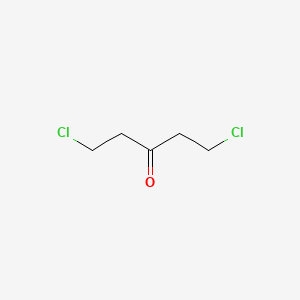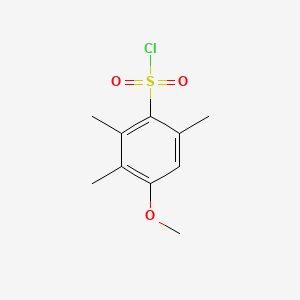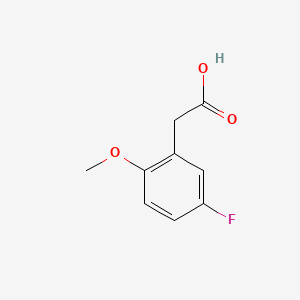![molecular formula C8H13N B1296717 8-Méthyl-8-azabicyclo[3.2.1]oct-3-ène CAS No. 529-18-0](/img/structure/B1296717.png)
8-Méthyl-8-azabicyclo[3.2.1]oct-3-ène
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a chemical compound with the CAS Number: 1233641-91-2 . It has a molecular weight of 323.86 . The IUPAC name for this compound is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate hydrochloride .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is C8H15N . The InChI code for this compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical and Chemical Properties Analysis
The density of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is approximately 0.9±0.1 g/cm3 . The boiling point is 166.0±0.0 °C at 760 mmHg . The vapour pressure is 1.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol . The flash point is 42.2±0.0 °C . The index of refraction is 1.488 .Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
Le squelette 8-azabicyclo[3.2.1]octane, qui est le noyau central de « 8-Méthyl-8-azabicyclo[3.2.1]oct-3-ène », est crucial dans la synthèse des alcaloïdes tropaniques . Les alcaloïdes tropaniques présentent un large éventail d’activités biologiques intéressantes . La recherche axée sur la préparation de cette structure de base de manière stéréosélective a attiré l’attention de nombreux groupes de recherche dans le monde .
Construction énantiosélective
La construction énantiosélective du squelette 8-azabicyclo[3.2.1]octane est une autre application importante . Ce processus implique la construction énantiosélective d’un matériau de départ acyclique qui contient toutes les informations stéréochimiques nécessaires pour permettre la formation stéréocontrôlée du squelette bicyclique .
Processus de désymétrisation
Le processus de désymétrisation à partir de dérivés achiraux de tropinone est une autre méthodologie importante où le contrôle stéréochimique est obtenu directement dans la même transformation qui génère l’architecture 8-azabicyclo[3.2.1]octane .
Génération de données sur les propriétés thermodynamiques
Ce composé est utilisé dans la génération de données de propriétés thermodynamiques évaluées de manière critique pour les composés purs, en se concentrant principalement sur les composés organiques . Ces données sont générées par l’analyse dynamique des données .
Activité nématicide
La synthèse multi-étapes de dérivés de 2-(8-azabicyclo[3.2.1]oct-3-yl)éthyl phénylcarbamate a été rapportée, et ces dérivés ont montré une activité nématicide .
Synthèse chimique
“this compound” est utilisé dans la synthèse chimique . Ses propriétés et sa structure en font un composé précieux dans le développement de nouvelles entités chimiques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene increases the levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and influencing various physiological processes .
Cellular Effects
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with muscarinic acetylcholine receptors, it can alter intracellular calcium levels, affecting various signaling cascades. This compound also impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves several key processes. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and prolonged neurotransmission. Additionally, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene interacts with muscarinic acetylcholine receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in enzyme activity, ion channel function, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity, cardiovascular disturbances, and gastrointestinal issues. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
Transport and Distribution
The transport and distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments. The distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can influence its localization and activity, affecting its overall biological effects .
Subcellular Localization
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is crucial for its role in cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHFKJBXKFGPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340469 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-18-0 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)





